2-{[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved by the reaction of 3,5-dimethyl-1H-pyrazole with a suitable nitrating agent to introduce the nitro group.
Acetylation: The nitro-substituted pyrazole is then acetylated using acetyl chloride or acetic anhydride in the presence of a base such as pyridine.
Amidation: The acetylated pyrazole is reacted with 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetyl group can be substituted with other acyl groups using acylation reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Acyl chlorides, bases like pyridine.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Reduction: 2-[({4-amino-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide.
Substitution: Various acyl-substituted derivatives.
Hydrolysis: 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid and 4-nitro-3,5-dimethyl-1H-pyrazole.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs due to its unique structure and potential biological activity.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Mechanism of Action
The mechanism of action of 2-{[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group could play a role in redox reactions, while the amide and pyrazole moieties could facilitate hydrogen bonding and other interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- **2-[({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate .
- **2-[({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxamide .
Uniqueness
2-{[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is unique due to the presence of the tetrahydro-1-benzothiophene ring, which imparts distinct chemical and physical properties compared to other similar compounds. This structural feature could influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H21N5O4S |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
2-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C17H21N5O4S/c1-8-4-5-11-12(6-8)27-17(14(11)16(18)24)19-13(23)7-21-10(3)15(22(25)26)9(2)20-21/h8H,4-7H2,1-3H3,(H2,18,24)(H,19,23) |
InChI Key |
JPRHOCHHXYNOTF-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CN3C(=C(C(=N3)C)[N+](=O)[O-])C |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CN3C(=C(C(=N3)C)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.